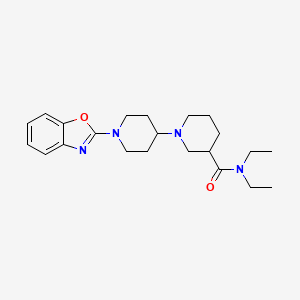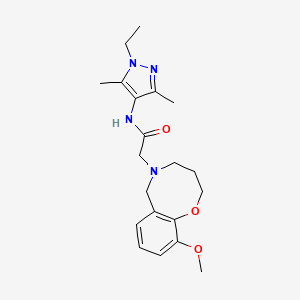![molecular formula C16H19N3O2 B3801775 1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one](/img/structure/B3801775.png)
1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one
Descripción general
Descripción
1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure, which is a five-membered lactam ring. This compound also contains an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the phenylethyl group adds to its structural complexity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions using phenylethyl halides.
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through the cyclization of appropriate amino acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxadiazole rings to other heterocycles or to reduce carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the pyrrolidin-2-one ring can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one Derivatives: Compounds such as pyrrolidin-2,5-diones and prolinol share the pyrrolidin-2-one core structure.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3-(2-phenylethyl)-1,2,4-oxadiazole, are structurally similar.
Uniqueness
1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one and oxadiazole rings, along with the phenylethyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[2-[3-(1-phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(13-6-3-2-4-7-13)16-17-14(21-18-16)9-11-19-10-5-8-15(19)20/h2-4,6-7,12H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGCVXZUZCIOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NOC(=N2)CCN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-acetyl-2-thienyl)phenyl]methanesulfonamide](/img/structure/B3801694.png)
![N-(trans-4-hydroxycyclohexyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B3801695.png)
![N,N-diallyl-2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B3801711.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-ethylpiperazine](/img/structure/B3801719.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3801726.png)
![3-(2-oxo-2-{[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B3801732.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B3801740.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-3-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B3801748.png)
![(3S*,4S*)-1-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3801752.png)


![N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]oxolane-3-carboxamide](/img/structure/B3801786.png)
![4-ethyl-5-({1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3801803.png)

